molecular formula C15H17N3O3 B2591375 N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide CAS No. 1421526-32-0

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

Cat. No. B2591375
CAS RN: 1421526-32-0
M. Wt: 287.319
InChI Key: FFVDHSOFSBCYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic strategies for isoxazole derivatives are based on the most recent knowledge emerging from the latest research . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .


Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Aminoisoxazole derivatives represent an important class of nitrogen-containing heterocycles, which find use as key intermediates in the synthesis of natural products and related compounds . The transformations of 3 (5)-aminoisoxazoles in linear and multicomponent reactions have been studied .

Scientific Research Applications

Antimicrobial Activity

Isoxazole derivatives have been found to exhibit significant antimicrobial properties . A compound bearing a 4-Cl phenyl substitution at the 5-position of isoxazole was identified as a potent antibacterial and antifungal agent . This suggests that our compound of interest could potentially be developed into a new class of antimicrobial drugs, especially considering the rise of antibiotic-resistant strains.

Anticancer Activity

The isoxazole ring has been incorporated into several compounds with anticancer activities . The structural modification of isoxazole derivatives can lead to the development of novel anticancer agents. The ability to target specific cancer cell lines or pathways is a significant area of research for these compounds .

Anti-Inflammatory and Analgesic Effects

Isoxazole derivatives have shown promising results as anti-inflammatory and analgesic agents. These compounds can be designed to reduce inflammation and pain without the side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Properties

Research has indicated that isoxazole derivatives can have antiviral properties , including activity against HIV and other viruses. The development of new antiviral drugs using isoxazole as a core structure is an important field of study, particularly in the face of emerging viral diseases .

Antidepressant and Anxiolytic Effects

Isoxazole derivatives have been explored for their potential use as antidepressants and anxiolytics . The modification of the isoxazole ring can lead to compounds that affect neurotransmitter systems in the brain, providing relief from depression and anxiety .

Anticonvulsant Activity

The isoxazole nucleus has been utilized in the synthesis of compounds with anticonvulsant activity . These compounds can help in the management of epilepsy and other seizure disorders, offering an alternative to current antiepileptic drugs .

Immunomodulatory Effects

Some isoxazole derivatives have been found to possess immunomodulatory effects , which can be beneficial in treating autoimmune diseases and in organ transplantation as immunosuppressants .

COVID-19 Research

Recent studies have involved molecular docking studies of isoxazole derivatives against the main protease of COVID-19, showing good theoretical affinity. This indicates a potential application in designing drugs to combat the SARS-CoV-2 virus .

properties

IUPAC Name

N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDHSOFSBCYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.